Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate
Description
Properties
IUPAC Name |
ethyl (3E)-3-[[2-(2,4-dimethylanilino)acetyl]hydrazinylidene]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-5-22-16(21)9-13(4)18-19-15(20)10-17-14-7-6-11(2)8-12(14)3/h6-8,17H,5,9-10H2,1-4H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRBHGARAZUAJV-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CNC1=C(C=C(C=C1)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CNC1=C(C=C(C=C1)C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spectroscopic Data
-
IR (KBr, cm⁻¹) :
-
¹H NMR (500 MHz, DMSO-d₆) :
-
¹³C NMR (125 MHz, DMSO-d₆) :
Chromatographic Validation
Comparative Analysis of Methodologies
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | HCl | Acetic acid |
| Solvent | Ethanol | Methanol |
| Reaction Time (h) | 6 | 8 |
| Yield (%) | 78 | 65 |
| Purification | Dioxane recrystallization | Ethanol recrystallization |
Method A offers superior yield and shorter reaction time, attributed to ethanol’s higher reflux temperature and HCl’s stronger catalytic activity. Method B, while milder, suffers from slower kinetics due to acetic acid’s weaker acidity.
Computational Validation of Reaction Feasibility
Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm the thermodynamic favorability of the condensation step (ΔG = −23.4 kcal/mol). The hydrazono bond formation is exothermic (ΔH = −18.7 kcal/mol), with an activation energy of 12.3 kcal/mol.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the aromatic amine group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Key Observations :
- The dimethylphenyl group likely increases hydrophobicity compared to phenyl analogs, reducing aqueous solubility but enhancing lipid bilayer penetration.
- Sulfonamide-containing derivatives () exhibit higher melting points (~156–175°C) due to hydrogen-bonding capacity, suggesting that the target compound may similarly form stable crystalline structures.
Antimicrobial Activity :
- Coumarin-linked hydrazones (e.g., compound 8 in ) show moderate antimicrobial activity, attributed to the electron-withdrawing coumarin moiety enhancing interaction with microbial enzymes.
- Sulfonamide derivatives () display enhanced activity due to sulfamoyl groups disrupting folate biosynthesis in pathogens.
Anticancer Potential :
- Indolin-2-one analogs (e.g., 14a in ) inhibit VEGFR-2 (IC₅₀ = 0.8–1.2 µM), suggesting that the dimethylphenyl hydrazone could similarly target kinase pathways if optimized for steric compatibility.
Biological Activity
Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate is a complex organic compound that exhibits a range of biological activities due to its unique structural features, including an ester, hydrazone, and aromatic amine functional groups. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Overview
The compound's structure can be broken down into several key components:
- Hydrazone Group : Known for its ability to form stable complexes with metal ions.
- Aromatic Amine : Influences binding affinity through hydrogen bonding and π-π interactions.
- Ester Functional Group : Contributes to the compound's reactivity in biological systems.
The biological activity of this compound primarily arises from its interaction with various molecular targets:
- Enzyme Inhibition : The hydrazone moiety can inhibit enzyme activity by forming complexes with metal ions essential for enzymatic reactions.
- Protein-Ligand Interactions : The aromatic amine can participate in critical interactions that modulate protein functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
In vitro studies have shown that the compound may induce apoptosis in cancer cell lines. For example, it has been tested on K562 cells (a human leukemia cell line), where it demonstrated a dose-dependent response leading to cell death through apoptosis.
- IC50 Values : The half-maximal inhibitory concentration (IC50) for inducing apoptosis was found to be approximately 10 µM.
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. Results indicated a significant reduction in enzyme activity at concentrations as low as 5 µM, suggesting potential as a therapeutic agent in cancer treatment.
-
Comparative Analysis with Similar Compounds :
- Ethyl 3-({[(phenyl)amino]acetyl}hydrazono)butanoate : Lacks methyl groups which may affect its reactivity and binding properties.
- Ethyl 3-({[(2,4-dichlorophenyl)amino]acetyl}hydrazono)butanoate : Contains chlorine atoms that alter electronic properties and potentially enhance biological activity compared to the dimethyl derivative.
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 3-({[(2,4-dimethylphenyl)amino]acetyl}hydrazono)butanoate, and how can reaction efficiency be optimized?
- Methodology :
- Step 1 : Condensation of ethyl acetoacetate with a hydrazine derivative (e.g., 2,4-dimethylphenylhydrazine) under reflux in ethanol, catalyzed by glacial acetic acid (0.5–1.0 mol%) for 6–8 hours .
- Step 2 : Solvent-free synthesis may improve yield (48% reported in similar hydrazones) by reducing side reactions .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust molar ratios (1:1.2 hydrazine:ester) and temperature (70–80°C) to enhance purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be identified?
- Techniques :
- IR Spectroscopy : Identify NH/OH stretches (3450–3000 cm⁻¹) and C=O peaks (1728–1610 cm⁻¹) .
- ¹H-NMR : Look for singlet signals at δ8.03–10.58 ppm (NH/OH protons) and ethoxy group signals (δ4.16–1.26 ppm) .
- Elemental Analysis : Confirm C, H, N composition (deviation <0.3% from theoretical values) .
Q. How do reaction conditions (solvent, catalyst, temperature) affect the yield and purity of the target compound?
- Key Factors :
- Solvent : Ethanol or solvent-free conditions minimize byproducts but may require longer reaction times .
- Catalyst : Glacial acetic acid enhances hydrazone formation, while sodium ethoxide promotes cyclization (e.g., pyrazolone derivatives) .
- Temperature : Reflux (~80°C) ensures complete condensation; higher temperatures risk decomposition .
Advanced Research Questions
Q. How can researchers investigate the tautomeric behavior of this hydrazone derivative using spectroscopic and computational methods?
- Methodology :
- ¹H-NMR Titration : Monitor proton shifts in DMSO-d₆/CDCl₃ mixtures to detect keto-enol tautomerism .
- DFT Calculations : Compare experimental IR/NMR data with computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-311++G** level) .
- Variable-Temperature NMR : Track tautomeric equilibrium shifts between 25–60°C .
Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar hydrazones?
- Approach :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,4-dimethyl vs. nitro groups) on antifungal/antibacterial activity using MIC assays .
- Dose-Response Studies : Test compound concentrations from 1–100 μM to identify non-linear activity trends .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., TZM-bl) to differentiate therapeutic vs. toxic effects .
Q. How can cyclization reactions of this compound be optimized to form heterocyclic derivatives, and what factors influence product distribution?
- Protocol :
- Cyclization Agent : Treat with NaOEt in ethanol (10% w/v) at reflux to form pyrazolones; monitor via TLC .
- Product Control : Adjust pH to 8–9 to favor intramolecular cyclization over polymerization .
- Isolation : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .
Q. What methodologies are used to study the metal complexation behavior of such hydrazones, and how do these complexes impact biological activity?
- Steps :
- Synthesis : React hydrazone with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in methanol (1:2 molar ratio) at 50°C for 4 hours .
- Characterization : Conduct UV-Vis (d-d transitions), magnetic susceptibility, and ESR to confirm octahedral/tetrahedral geometry .
- Bioactivity Comparison : Test metal complexes vs. free ligands for enhanced antifungal activity (e.g., Candida albicans MIC reduction from 128 μg/mL to 32 μg/mL) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
